molecular formula C8H6ClN3S B2874445 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole CAS No. 1159818-34-4

5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole

Cat. No. B2874445
CAS RN: 1159818-34-4
M. Wt: 211.67
InChI Key: ZZERMVPXBLHOHQ-UHFFFAOYSA-N
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Description

“5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole” is a chemical compound that is part of a larger class of compounds known as pyrimidinamines . It has been identified as a potent Src/Abl kinase inhibitor with excellent antiproliferative activity against hematological and solid tumor cell lines .


Molecular Structure Analysis

The molecular formula of “5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole” is C16H13Cl2N5OS, and its molecular weight is 394.28 . The InChI code for this compound is 1S/C16H13Cl2N5OS/c1-8-4-3-5-10(17)14(8)23-15(24)11-7-19-16(25-11)22-13-6-12(18)20-9(2)21-13/h3-7H,1-2H3,(H,23,24)(H,19,20,21,22) .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 280 degrees Celsius and a maximum absorption wavelength of 320 nm in methanol .

Scientific Research Applications

Fungicidal Activity

5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole: and its derivatives exhibit promising fungicidal activity. Specifically, a series of pyrimidinamine derivatives containing a pyridin-2-yloxy moiety were designed and synthesized. These compounds demonstrated excellent fungicidal effects, particularly against corn rust (Puccinia sorghi). Notably, compound T33, with the chemical name (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, showed remarkable control efficacy against corn rust with an EC50 value of 0.60 mg/L, outperforming the commercial fungicide tebuconazole (EC50 = 1.65 mg/L) .

Kinase Inhibition

While not directly related to fungicidal activity, it’s worth noting that thiazole derivatives have also been investigated as kinase inhibitors. For instance, substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors. These compounds exhibited excellent antiproliferative activity against both hematological and solid tumor cell lines .

Dasatinib (BMS-354825)

Although not a direct application of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole , it’s interesting to mention that the structure-activity relationship studies led to the discovery of dasatinib (also known as BMS-354825). Dasatinib is a potent pan-Src kinase inhibitor used in cancer therapy .

Mechanism of Action

Safety and Hazards

The compound should be stored under an inert gas at a temperature between 0-10°C to avoid heat-sensitive conditions . It is also air sensitive . The compound may produce hazardous combustion products such as carbon monoxide, nitrogen oxides, hydrogen chloride, and sulfur oxides .

properties

IUPAC Name

5-(6-chloro-2-methylpyrimidin-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c1-5-11-6(2-8(9)12-5)7-3-10-4-13-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZERMVPXBLHOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole

CAS RN

1159818-34-4
Record name 5-(6-chloro-2-methylpyrimidin-4-yl)thiazole
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